Benzoic acid, 3-chloro-4-(2-propenyloxy)-

Description

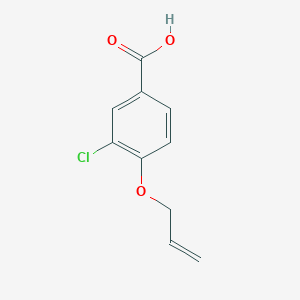

The compound 3-chloro-4-(2-propenyloxy)benzoic acid features a benzoic acid backbone substituted with a chlorine atom at the 3-position and an allyloxy (2-propenyloxy) group at the 4-position. Notably, Alclofenac (3-chloro-4-(2-propenyloxy)benzene-acetic acid), a derivative with an acetic acid side chain, is a well-documented nonsteroidal anti-inflammatory drug (NSAID) . This highlights the pharmacological relevance of the chloro-allyloxy substitution pattern in aromatic systems.

Properties

IUPAC Name |

3-chloro-4-prop-2-enoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h2-4,6H,1,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGLHHTUDXADCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472177 | |

| Record name | Benzoic acid, 3-chloro-4-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65650-44-4 | |

| Record name | Benzoic acid, 3-chloro-4-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3-chloro-4-(2-propenyloxy)- typically involves the etherification of 3-chloro-4-hydroxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the propenyloxy group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes, which offer advantages in terms of safety and efficiency. For example, the nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid can be carried out in a continuous flow droplet-based microreactor, optimizing reaction conditions to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-chloro-4-(2-propenyloxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the propenyloxy group to a hydroxyl group.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Benzoic acid, 3-chloro-4-(2-propenyloxy)- is utilized in several scientific research fields:

Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: Research explores its potential as a pharmacological agent.

Industry: It is used in the production of dyes, plastics, and herbicides.

Mechanism of Action

The mechanism of action of Benzoic acid, 3-chloro-4-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Alclofenac (3-Chloro-4-(2-propenyloxy)benzene-acetic acid)

- Structure : Chloro and allyloxy groups at positions 3 and 4, respectively, with an acetic acid moiety.

- Application : Anti-inflammatory agent, acting via cyclooxygenase inhibition .

- Key Difference : The acetic acid chain in Alclofenac enhances its NSAID activity, unlike the benzoic acid group in the target compound, which may alter bioavailability and target specificity.

3-Chloro-4-[(2-chloroacetyl)amino]benzoic Acid (CAS 878672-29-8)

- Structure : Chloro and 2-chloroacetamido groups at positions 3 and 3.

- Safety : Classified as hazardous under GHS guidelines, requiring precautions for handling .

Sodium 2-Chloro-5-Fluorobenzoate (CAS N/A)

- Structure : Chloro and fluoro substituents at positions 2 and 5, with a sodium carboxylate.

- Properties : Enhanced water solubility due to the ionic sodium group, unlike the neutral benzoic acid form .

- Implication : The allyloxy group in the target compound likely reduces solubility compared to halogenated salts.

Physicochemical Properties

Biological Activity

Benzoic acid, 3-chloro-4-(2-propenyloxy)- (CAS No. 65650-44-4), is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzoic acid derivatives and features a chloro substituent and a propenyloxy group. Its molecular formula is C₁₀H₉ClO₃, and it possesses unique properties that may influence its biological activity.

The biological activity of benzoic acid derivatives often stems from their ability to interact with various biological targets, including enzymes and cellular receptors. Research suggests that these compounds can modulate enzyme activity, influence gene expression, and affect signaling pathways within cells.

Antimicrobial Properties

Several studies have indicated that benzoic acid derivatives exhibit antimicrobial activity. For instance, compounds similar to benzoic acid, 3-chloro-4-(2-propenyloxy)- have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antioxidant Activity

Benzoic acid derivatives are also known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage associated with aging and various diseases.

Anti-inflammatory Effects

Research has indicated that benzoic acid derivatives may possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, which are implicated in chronic inflammatory conditions.

Case Studies and Research Findings

-

Study on Protein Degradation Systems :

A study conducted on benzoic acid derivatives isolated from Bjerkandera adusta revealed that they promote the activity of protein degradation systems, particularly the autophagy-lysosome pathway. Among the tested compounds, one derivative exhibited significant activation of cathepsins B and L, suggesting potential applications in anti-aging therapies due to enhanced proteostasis . -

Antioxidant Evaluation :

In vitro assays demonstrated that benzoic acid derivatives, including 3-chloro-4-(2-propenyloxy)-, significantly reduced oxidative stress markers in human fibroblasts. The findings support the compound's role as a potential therapeutic agent for oxidative stress-related diseases . -

Antimicrobial Testing :

A comprehensive evaluation of various benzoic acid derivatives showed promising results against multiple bacterial strains. The compounds inhibited bacterial growth through mechanisms involving cell membrane disruption .

Data Table: Biological Activities of Benzoic Acid Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.